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Compound of Interest

4-Chloro-2-nitro-5-
Compound Name:
(trifluoromethyl)aniline

Cat. No.: B071698

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-nitro-5-
(trifluoromethyl)aniline

Introduction

4-Chloro-2-nitro-5-(trifluoromethyl)aniline, identified by CAS Number 167415-22-7, is a
highly functionalized aromatic amine. Its structure is characterized by the presence of four
distinct and influential substituents on the benzene ring: a chloro group, a nitro group, a
trifluoromethyl group, and an aniline moiety. This unique combination makes it a valuable and
reactive intermediate in the synthesis of complex target molecules, particularly within the
pharmaceutical and agrochemical industries. The trifluoromethyl group is known to enhance
properties such as metabolic stability and lipophilicity, while the chloro and nitro groups provide
reactive sites for further chemical transformations.

This guide provides a comprehensive overview of the known physical and chemical properties
of this compound. It is intended for researchers, chemists, and drug development professionals
who may handle or consider this molecule for synthetic applications. Given the scarcity of
publicly available experimental data for this specific isomer, this document also incorporates
data from structurally related compounds to offer a scientifically grounded and practical
perspective on its expected characteristics, handling, and application potential.

Chemical Identity
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Precise identification is the cornerstone of all chemical research and development. The
fundamental identifiers for 4-Chloro-2-nitro-5-(trifluoromethyl)aniline are summarized below.

Identifier Value Source(s)
CAS Number 167415-22-7 [1]12]
Molecular Formula C7HaCIF3N20:2 [3]
Molecular Weight 240.57 g/mol [3]

4-Chloro-2-nitro-5-
IUPAC Name ) ) N/A
(trifluoromethyl)benzenamine

4-Chloro-2-nitro-5-
Common Synonyms _ . [1][2]
(trifluoromethyl)aniline

Physicochemical Properties

Experimental data for the target molecule is limited. Therefore, this section presents the
available information and supplements it with data from closely related isomers to build a
predictive profile. This comparative approach is crucial for designing experiments and
anticipating material behavior.
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Value for 4-Chloro-2-nitro-

Comparative Data from

Property ) o Isomers/Related
5-(trifluoromethyl)aniline
Compounds
Not experimentally reported. ) o
) ) 4-Chloro-2-nitroaniline is an

Appearance Likely a yellow or orange solid, )

orange crystalline powder.[4]
based on related structures.
4-Chloro-2-nitroaniline: 116.5

Melting Point Not experimentally reported. °C.[4] 2-Nitro-4-trifluoromethyl-
aniline: 106 - 107 °C.[5]
4-Chloro-2-

Boiling Point Not experimentally reported. (trifluoromethyl)aniline: 213.2
°C at 760 mmHg.[6]
4-Chloro-2-
(trifluoromethyl)aniline: 1.4

Density Not experimentally reported. g/cms3.[6] 4-Chloro-3-
nitrobenzotrifluoride: 1.542
g/cms.[7]

Not experimentally reported. ] o
N 4-Chloro-2-nitroaniline is
Expected to have low solubility _
) o insoluble in water but very
. in water and good solubility in ]
Solubility soluble in ethanol and ether.[4]

common organic solvents like
acetone, ethyl acetate, and

dichloromethane.

Soybean oil is miscible with
ether and chloroform.[8][9][10]

The physical properties of substituted nitroanilines are heavily influenced by the nature and

position of their substituents. The presence of the polar nitro and amine groups suggests strong

intermolecular interactions, making a solid state at room temperature highly probable. The

trifluoromethyl and chloro groups increase the molecular weight and would contribute to a

relatively high melting and boiling point compared to simpler anilines.

Spectroscopic Profile and Characterization
(Predictive Analysis)

© 2025 BenchChem. All rights reserved. 3/10

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-nitroaniline
https://patents.google.com/patent/EP0381010A2/en
https://www.chemsrc.com/en/cas/445-03-4_392122.html
https://www.chemsrc.com/en/cas/445-03-4_392122.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-chloro-2-nitro-4-_trifluoromethyl_benzene
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-nitroaniline
https://m.chemicalbook.com/ProductChemicalPropertiesCB2703220_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2703220.htm
https://www.chemsrc.com/en/cas/8001-22-7_1198869.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

For a research scientist, unambiguous structural confirmation is paramount. While experimental
spectra for this compound are not readily available, a predictive analysis based on its functional
groups provides a valuable guide for characterization.

e 1H NMR (Proton NMR): The spectrum is expected to show two distinct signals in the
aromatic region (typically 6.5-8.5 ppm).

[e]

One proton will be positioned between the nitro and trifluoromethyl groups.

[e]

The other proton will be situated between the chloro and amine groups.

o

Due to the lack of adjacent protons, both signals are expected to appear as singlets.

[¢]

A broad singlet corresponding to the two amine (-NHz) protons is also anticipated, with a
chemical shift that can vary depending on the solvent and concentration.

e 13C NMR (Carbon NMR): The spectrum should display seven unique carbon signals.

o Six signals will be in the aromatic region (~110-150 ppm), corresponding to the carbons of
the benzene ring.

o The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F
coupling.

o The chemical shifts will be significantly influenced by the electron-withdrawing effects of
the nitro, chloro, and trifluoromethyl groups and the electron-donating effect of the amine

group.

e Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key
absorption bands.

[¢]

N-H Stretching: A pair of bands around 3300-3500 cm~1 for the primary amine.

o

N-O Stretching (Nitro Group): Two strong bands, typically around 1500-1550 cm~1
(asymmetric) and 1330-1370 cm~1 (symmetric).

[¢]

C-F Stretching (CFs Group): Strong, characteristic bands in the 1100-1300 cm~1 region.
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o C-ClI Stretching: A band in the fingerprint region, typically below 800 cm~2.

e Mass Spectrometry (MS): The molecular ion peak (M*) would be expected at m/z 240. The
isotopic pattern for the molecular ion would be a key diagnostic feature, showing a
characteristic (M+2) peak approximately one-third the intensity of the M* peak, which is
indicative of the presence of a single chlorine atom.

A Plausible Synthetic Pathway

Compounds like 4-chloro-2-nitro-5-(trifluoromethyl)aniline are typically synthesized through
multi-step sequences involving functionalization of a substituted benzene ring. A logical and
field-proven approach would be the electrophilic nitration of a suitable precursor. The directing
effects of the existing substituents are key to achieving the desired regiochemistry. The
diagram below illustrates a plausible synthetic route.

Plausible Synthesis of 4-Chloro-2-nitro-5-(trifluoromethyl)aniline

(4-Ch|oro-3-(trifluoromethyl)aniline)

HNOs3 / H2SO4

y

(Nitration Reaction)

Regioselective Nitration

4-Chloro-2-nitro-5-(trifluoromethyl)aniline

Click to download full resolution via product page
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Caption: A plausible synthetic route via electrophilic nitration.

In this proposed workflow, the starting material, 4-chloro-3-(trifluoromethyl)aniline, is subjected
to standard nitrating conditions using a mixture of nitric acid and sulfuric acid. The activating,
ortho-para directing amine group would strongly favor the addition of the nitro group at the
ortho position (C2), which is sterically unhindered, leading to the desired product. This type of
transformation is a fundamental and well-established reaction in industrial and academic
chemistry.[11]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific
Safety Data Sheet (SDS) for this compound is not widely available, data from analogous
nitroanilines and halogenated aromatics provide a robust basis for safe handling protocols.[12]
[13][14]

e Hazard Classification:

o

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[15]

[¢]

Skin Irritation: Causes skin irritation.[14][16]

[¢]

Eye Irritation: Causes serious eye irritation.[14][16]

o

Respiratory Irritation: May cause respiratory irritation.[13][14]

« Recommended Personal Protective Equipment (PPE):

[¢]

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[16]

o Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber) inspected
prior to use.[17]

o Skin and Body Protection: Wear a lab coat, and consider additional protective clothing for
larger quantities.[17]

o Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If
dust or aerosols may be generated, a certified particulate respirator is recommended.[12]
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o First Aid Measures:

o

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.

o In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove
contaminated clothing.

o In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

o If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious
person. Rinse mouth with water.

o In all cases of exposure, seek immediate medical attention.[12]
o Storage Conditions:
o Store in a tightly closed container in a dry, cool, and well-ventilated place.

o Keep away from incompatible materials such as strong oxidizing agents and strong acids.
[12]

o Store locked up.[14]

Applications in Research and Drug Development

The true value of an intermediate like 4-chloro-2-nitro-5-(trifluoromethyl)aniline lies in the
strategic combination of its functional groups, which serve as versatile handles for building
molecular complexity.

e Pharmaceutical Synthesis: This compound is a classic building block for creating libraries of
potential drug candidates.[18] The aniline group can be readily diazotized and converted into
a wide array of other functional groups. It can also participate in amide bond formation or
serve as a nucleophile in substitution reactions. The nitro group can be reduced to a second
amine, opening up possibilities for synthesizing heterocyclic structures like benzimidazoles,
which are common scaffolds in medicinal chemistry.

e Agrochemical Development: Similar to pharmaceuticals, the synthesis of modern herbicides
and pesticides often relies on fluorinated and chlorinated aromatic intermediates. These
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groups can enhance the efficacy and environmental persistence of the final active ingredient.

o Material Science: Functionalized nitroanilines can be used as precursors for dyes, pigments,
and other specialty organic materials.

Conclusion

4-Chloro-2-nitro-5-(trifluoromethyl)aniline is a specialized chemical intermediate with
significant potential for advanced synthetic applications. While a complete experimental dataset
for its physical properties is not yet in the public domain, a comprehensive profile can be
constructed through careful analysis of its structure and comparison with related molecules. Its
identity is well-defined, and its reactivity can be reliably predicted. By adhering to rigorous
safety protocols based on the known hazards of this chemical class, researchers can
effectively and safely utilize this versatile building block to advance projects in drug discovery,
agrochemical science, and materials research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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